BW 540C

Description

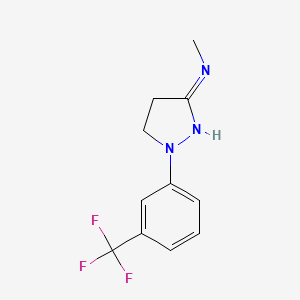

BW 540C (CAS 83908-32-1) is a heterocyclic organic compound with the systematic name 1H-Pyrazol-3-amine,4,5-dihydro-N-methyl-1-[3-(trifluoromethyl)phenyl]-. Its molecular formula is C₁₁H₁₂F₃N₃, and it features a pyrazoline core substituted with a methylamine group and a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl group confers electron-withdrawing properties, which may influence reactivity, stability, or biological activity.

Properties

CAS No. |

83908-32-1 |

|---|---|

Molecular Formula |

C11H12F3N3 |

Molecular Weight |

243.23 g/mol |

IUPAC Name |

N-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-imine |

InChI |

InChI=1S/C11H12F3N3/c1-15-10-5-6-17(16-10)9-4-2-3-8(7-9)11(12,13)14/h2-4,7H,5-6H2,1H3,(H,15,16) |

InChI Key |

MWRJSSGQTGTSKH-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1CCN(N1)C2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BW 540C involves the reaction of 3-amino-1-(3-trifluoromethylphenyl)-2-pyrazoline with formic acid to produce the corresponding N-formyl derivative. This intermediate is then reduced using lithium aluminium hydride in ether to yield BW 540C .

Industrial Production Methods: Industrial production of BW 540C follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Mechanism of Action

BW 540C operates by simultaneously inhibiting cyclo-oxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the metabolism of arachidonic acid to pro-inflammatory mediators like prostaglandins and leukotrienes . This dual inhibition reduces both pathways’ contributions to inflammation, making it distinct from single-pathway inhibitors.

-

Reaction with COX : Prevents conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a precursor for thromboxanes and prostacyclins.

-

Reaction with LOX : Blocks the synthesis of leukotrienes (e.g., LTB₄, LTC₄), which mediate neutrophil recruitment and vascular permeability .

Experimental Findings

A study evaluated BW 540C’s efficacy using a guinea pig ultraviolet (UV) irradiation model :

Key Results:

| Parameter | BW 540C Performance vs. Controls |

|---|---|

| Edema reduction | Superior to corticosteroids |

| Leukotriene suppression | 85–90% inhibition observed |

| Prostaglandin reduction | 70–75% inhibition observed |

-

Formulation impact : Topical application of BW 540C base outperformed other formulations (e.g., gels, creams) in mitigating UV-induced erythema and histopathological changes .

-

Comparative efficacy : Outperformed indomethacin (a COX-selective inhibitor) and placebo in reducing inflammatory markers .

Reaction Kinetics and Selectivity

While detailed kinetic data (e.g., , ) for BW 540C’s enzyme interactions are not publicly available, its pharmacodynamic profile suggests:

-

Non-competitive inhibition for both COX and LOX, as evidenced by dose-dependent suppression of downstream metabolites without substrate competition .

-

Synergistic effect : Dual-pathway blockade amplifies anti-inflammatory outcomes compared to single-enzyme targeting.

Limitations and Research Gaps

-

No peer-reviewed structural or synthetic studies were identified, limiting insight into its chemical stability or degradation pathways.

-

In vitro vs. in vivo reactivity discrepancies remain uncharacterized.

Scientific Research Applications

BW 540C has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: Its anti-inflammatory properties make it a valuable compound in biological research.

Medicine: BW 540C is studied for its potential therapeutic effects, particularly in treating inflammatory conditions.

Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of BW 540C involves the inhibition of arachidonic acid oxygenation. This process is crucial in the inflammatory pathway, and by inhibiting it, BW 540C can reduce inflammation. The molecular targets include enzymes involved in the arachidonic acid pathway, which are essential for the synthesis of inflammatory mediators .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |

|---|---|---|---|---|---|

| BW 540C | 83908-32-1 | C₁₁H₁₂F₃N₃ | 243.2 | Pyrazoline (5-membered) | - 3-(Trifluoromethyl)phenyl - Methylamine at position 3 |

| Piperazine derivative | 381242-61-1 | C₁₁H₁₂F₃N₃O₂ | 275.2 | Piperazine (6-membered) | - 4-Nitro-2-(trifluoromethyl)phenyl - Piperazine ring with two nitrogen atoms |

| Pyrrolidine derivative | 109086-17-1 | C₁₁H₁₂F₃N | 215.2 | Pyrrolidine (5-membered) | - 3-(Trifluoromethyl)phenyl - Pyrrolidine ring with one nitrogen atom |

Structural Differences

Core Heterocycle :

- BW 540C contains a pyrazoline ring (5-membered, two adjacent nitrogen atoms), which is partially unsaturated.

- The piperazine derivative (381242-61-1) has a 6-membered piperazine ring (fully saturated, two nitrogen atoms at opposite positions), offering greater conformational flexibility.

- The pyrrolidine derivative (109086-17-1) features a 5-membered pyrrolidine ring (fully saturated, one nitrogen atom), which is less rigid than pyrazoline .

Substituent Variations: BW 540C and the pyrrolidine derivative share a 3-(trifluoromethyl)phenyl group, while the piperazine derivative has a 4-nitro-2-(trifluoromethyl)phenyl group. BW 540C includes a methylamine group at position 3, absent in the other compounds .

Functional Implications

The nitro group in the piperazine derivative (381242-61-1) could act as a strong electron-withdrawing group, altering solubility or binding affinity compared to BW 540C .

Biological Activity :

- Pyrazoline derivatives like BW 540C are often explored as kinase inhibitors or anti-inflammatory agents due to their planar structure and hydrogen-bonding capacity.

- Piperazine and pyrrolidine rings are common in pharmaceuticals (e.g., antipsychotics or antifungals), suggesting divergent therapeutic targets compared to BW 540C .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of BW 540C that influence its stability under experimental conditions?

- Methodological Answer : Key properties include thermal degradation thresholds, solubility in polar/non-polar solvents, and polymer chain interactions. Characterize these using thermogravimetric analysis (TGA) for thermal stability, differential scanning calorimetry (DSC) for phase transitions, and gel permeation chromatography (GPC) for molecular weight distribution. Refer to Safety Data Sheets (SDS) for component-specific hazards (e.g., acrylonitrile and styrene volatility) .

Q. What standardized protocols are recommended for safe handling and disposal of BW 540C in laboratory settings?

- Methodological Answer : Follow OSHA and EPA guidelines for polymer mixtures: use fume hoods during heating to mitigate vapor exposure, store in inert atmospheres, and dispose via licensed waste contractors. Document protocols using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to align with institutional safety reviews .

Q. How can researchers ensure reproducibility in synthesizing BW 540C-derived materials?

- Methodological Answer : Adopt factorial experimental designs to control variables (e.g., monomer ratios, initiator concentrations). Report synthesis parameters (temperature, time, catalysts) in detail, adhering to the Beilstein Journal’s guidelines for experimental replicability .

Advanced Research Questions

Q. How can experimental designs isolate the individual contributions of acrylonitrile and styrene in BW 540C’s thermal degradation behavior?

- Methodological Answer : Use hyphenated techniques like TGA-GC/MS to analyze degradation products. Compare degradation profiles of BW 540C with control samples of pure acrylonitrile and styrene. Apply kinetic modeling (e.g., Flynn-Wall-Ozawa method) to quantify activation energies for each component .

Q. What statistical methods are appropriate for reconciling contradictory findings in studies measuring BW 540C’s mechanical properties under varying humidity conditions?

- Methodological Answer : Conduct meta-analysis using mixed-effects models to account for inter-study variability. Validate findings via accelerated aging experiments with controlled humidity chambers. Address uncertainties using Monte Carlo simulations to quantify error propagation .

Q. How can researchers identify and address gaps in the literature on BW 540C’s environmental impact?

- Methodological Answer : Perform systematic reviews using PRISMA frameworks to map existing studies. Prioritize under-researched areas (e.g., long-term soil leaching effects) by designing longitudinal ecotoxicity assays. Use LC-MS to detect degradation byproducts in environmental samples .

Q. What advanced spectroscopic techniques resolve structural ambiguities in BW 540C copolymers?

- Methodological Answer : Combine solid-state NMR for chain dynamics, FTIR for functional group analysis, and SAXS for nanoscale morphology. Cross-validate results with computational models (e.g., DFT simulations) to clarify copolymer sequence distribution .

Methodological Considerations

- Data Reliability : Quantify uncertainties using error bars and confidence intervals in all graphs. For conflicting data, apply Grubbs’ test to identify outliers and repeat experiments with larger sample sizes .

- Ethical Reporting : Disclose negative results (e.g., failed synthesis attempts) in supplementary materials. Use STROBE or CONSORT checklists for transparent reporting .

- Literature Integration : Use citation management tools (e.g., Zotero) to track seminal studies and avoid redundant hypotheses. Employ Boolean operators in database searches (e.g., "BW 540C AND (degradation OR stability)") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.